molecular formula C26H18ClFN4O2 B4292415 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4292415
M. Wt: 472.9 g/mol
InChI Key: AJJIJMYRDUWSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a fluorobenzyl group, and a pyrazole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-ketoester to form the pyrazole ring.

    Formation of the pyran ring: The pyrazole intermediate is then reacted with an aldehyde and a malononitrile derivative under basic conditions to form the fused pyran ring.

    Introduction of the substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenyl derivatives.

Scientific Research Applications

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and potential applications. The presence of the fluorobenzyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

6-amino-3-(4-chlorophenyl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O2/c27-18-9-5-16(6-10-18)24-23-22(20(13-29)25(30)34-26(23)32-31-24)15-7-11-19(12-8-15)33-14-17-3-1-2-4-21(17)28/h1-12,22H,14,30H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJIJMYRDUWSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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